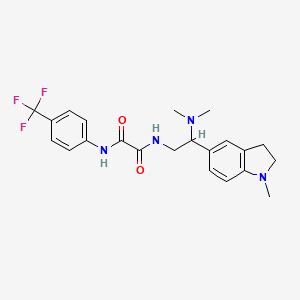![molecular formula C14H12N4O2 B2868888 1-methyl-5-(2-oxo-2-phenylethyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 866843-47-2](/img/structure/B2868888.png)
1-methyl-5-(2-oxo-2-phenylethyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-5-(2-oxo-2-phenylethyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science. This compound belongs to the class of pyrazolo[3,4-d]pyrimidines, which are known for their diverse biological activities and potential therapeutic applications.
Wirkmechanismus
Mode of Action
It is synthesized via acid-catalyzed cyclocondensation of 1-[(2e,z)-2-hydrazinylidene-2-phenylethyl]-5-methyl-1h-pyrazole-3-carbohydrazide . This suggests that it may interact with its targets through the formation of hydrogen bonds or other non-covalent interactions .
Biochemical Pathways
It is part of a class of compounds known as macroheterocycles, which are structural fragments of many important natural compounds, such as photosynthesis catalysts, oxygen carriers, antibiotics, and promising ligands for complex biological targets . Therefore, it is possible that this compound could interact with similar biochemical pathways.
Result of Action
Given its structural similarity to other macroheterocyclic compounds, it may exhibit similar biological activities .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown. Like other organic compounds, its stability and activity may be influenced by factors such as temperature, ph, and the presence of other chemicals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-5-(2-oxo-2-phenylethyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one typically involves the cyclocondensation of methyl 5-methyl-1-(2-oxo-2-phenylethyl)-1H-pyrazole-3-carboxylate. This process is catalyzed by acids and involves the formation of a new 18-membered nitrogen macroheterocycle . The reaction conditions often include the use of hydrazinolysis to obtain the intermediate compounds, followed by cyclocondensation under acidic conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
1-methyl-5-(2-oxo-2-phenylethyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo-derivatives, while reduction could produce various reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
1-methyl-5-(2-oxo-2-phenylethyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and exhibit diverse biological activities.
Indole derivatives: Known for their wide range of biological activities, including antiviral and anticancer properties.
Pyrido[2,3-d]pyrimidin-5-one derivatives: These compounds have similar structural features and are studied for their therapeutic potential.
Uniqueness
1-methyl-5-(2-oxo-2-phenylethyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties
Eigenschaften
IUPAC Name |
1-methyl-5-phenacylpyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2/c1-17-13-11(7-16-17)14(20)18(9-15-13)8-12(19)10-5-3-2-4-6-10/h2-7,9H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRRJXXNDBQHJQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=O)N(C=N2)CC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Tert-butyl 4-chloro-1,3-dihydropyrrolo[3,4-c]pyridine-2-carboxylate](/img/structure/B2868808.png)

![(E)-methyl 4-(1-(6-fluorobenzo[d]thiazol-2-yl)-2-(3,4,5-trimethoxybenzylidene)hydrazinecarbonyl)benzoate](/img/structure/B2868814.png)
![2-{[(2,5-dichlorophenyl)sulfonyl]anilino}-N-(2,4-difluorophenyl)acetamide](/img/structure/B2868815.png)


![N-(benzo[d][1,3]dioxol-5-yl)-2,5-dichlorothiophene-3-carboxamide](/img/structure/B2868818.png)
![N-(2,4-difluorophenyl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2868819.png)


![N-{[1-(2-ethoxyethyl)-1H-1,3-benzodiazol-2-yl]methyl}benzamide](/img/structure/B2868823.png)
![2-Oxatricyclo[5.4.0.0,1,5]undecan-8-amine](/img/structure/B2868825.png)
![8-(2,5-Dimethylphenyl)-1-(2-oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2868826.png)
![B-[4-[[[(4-chlorophenyl)methyl]amino]carbonyl]phenyl]Boronic acid](/img/structure/B2868827.png)
